2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-17-6-4-5-7-18(17)28-2/h4-11H,3,12-14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCVTMZFDNDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituents: Ethyl iodide, methoxybenzene
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Core Heterocycle Variations
- Compound 6m (): Contains a 1,2,3-triazole core linked to a naphthyloxy group and chlorophenylacetamide.
- Compound 7a (): Features a phenylacetamide and naphthyloxy-triazole structure. The extended aromatic system may enhance lipophilicity but reduce solubility relative to the ethoxyphenyl group in the target compound .
- Compound 4f/g (): Incorporates a trifluoroacetyl-indole scaffold. The electron-withdrawing trifluoroacetyl group contrasts with the electron-donating ethoxy group in the target compound, influencing electronic properties and metabolic stability .
Acetamide Side Chain Modifications
- Compound 7h (): A 1,2,4-triazole-thioacetamide with a p-tolylaminomethyl group. The primary acetamide chain differs in substituent placement (2-methoxyphenyl vs. p-tolyl), affecting steric interactions in biological targets .
- Compound 11 (): Includes a nitro-substituted phenylacetamide. The nitro group introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy group’s hydrophobic effects .
Spectroscopic and Physicochemical Properties
Table 1: Key Spectroscopic Data Comparison
Antimicrobial Activity
Anti-Inflammatory and Anti-Exudative Effects
Enzyme Inhibition
- Compound 4f/g (): Evaluated in pLDH assays (malaria-related activity). The target compound’s ethoxy group may modulate enzyme binding via steric effects compared to fluorine substituents .
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This class is noted for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential pharmacological effects.
Chemical Structure
The compound features:
- An imidazo[2,1-c][1,2,4]triazole core.
- A sulfanyl group linking the triazole to an acetamide functional group.
- Aromatic substituents that may enhance biological activity and solubility.
While the exact mechanism of action for this specific compound is not fully elucidated, compounds with similar structures have been shown to interact with various biological targets:
- Enzyme Inhibition : Many imidazo[2,1-c][1,2,4]triazoles act as enzyme inhibitors, modulating pathways involved in cell proliferation and inflammation.
- Receptor Modulation : The compound may also bind to specific receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:
- Compounds in this class have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli, with MIC values often lower than traditional antibiotics .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | Triazole ring with phenyl substituents | Anticancer activity |
| 7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazole | Imidazo-triazole core | Cytotoxic properties |
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazoles have been studied for their potential anticancer properties:
- Some derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro. The presence of electron-donating groups like methoxy enhances these effects by increasing solubility and bioavailability .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented:
- Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
Several studies highlight the biological activity of imidazo[2,1-c][1,2,4]triazoles:
- Antimicrobial Efficacy : A study evaluated the antimicrobial potency of novel triazole derivatives against MRSA. Compounds showed higher efficacy compared to standard treatments like vancomycin .
- Cytotoxicity Assessment : Research on triazole derivatives demonstrated significant cytotoxicity in human cancer cell lines with IC50 values indicating strong potential for therapeutic use .
- Inhibition Studies : Investigations into enzyme inhibition revealed that certain triazole derivatives could effectively inhibit enzymes involved in inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
